molecular formula C22H34ClN3O2 B221096 Bidisomide CAS No. 116078-65-0

Bidisomide

Cat. No. B221096
M. Wt: 408 g/mol
InChI Key: GTEPPJFJSNSNIH-UHFFFAOYSA-N
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Patent
US05432284

Procedure details

acetylating α-(2-chlorophenyl)-α-[2-[(1-methylethyl)amino]ethyl]-1-piperidinebutanamide in the presence of acetic anhydride to give α-[2-[acetyl(1-methylethyl)amino]ethyl]-α-(2-chlorophenyl)-1-piperidinebutanamide.
Name
α-(2-chlorophenyl)-α-[2-[(1-methylethyl)amino]ethyl]-1-piperidinebutanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH2:20][CH2:21][NH:22][CH:23]([CH3:25])[CH3:24])([CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:9]([NH2:11])=[O:10].[C:26](OC(=O)C)(=[O:28])[CH3:27]>>[C:26]([N:22]([CH:23]([CH3:25])[CH3:24])[CH2:21][CH2:20][C:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])([CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)[C:9]([NH2:11])=[O:10])(=[O:28])[CH3:27]

Inputs

Step One
Name
α-(2-chlorophenyl)-α-[2-[(1-methylethyl)amino]ethyl]-1-piperidinebutanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(=O)N)(CCN1CCCCC1)CCNC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(CCC(C(=O)N)(CCN1CCCCC1)C1=C(C=CC=C1)Cl)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.